molecular formula C30H44O6 B1235057 11-Deoxocucurbitacin I CAS No. 98941-76-5

11-Deoxocucurbitacin I

Cat. No.: B1235057
CAS No.: 98941-76-5
M. Wt: 500.7 g/mol
InChI Key: PTCAIPUXGKZZBJ-CTYMYLBISA-N
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Description

11-Deoxocucurbitacin I is a triterpenoid compound classified under the cucurbitacin family, a group of highly oxidized tetracyclic terpenoids. Structurally, it is characterized by the molecular formula C₃₀H₄₄O₆ and a molecular weight of 499.30665 g/mol . It belongs to the prenol lipid subclass, specifically categorized as a C₃₀ isoprenoid, which underscores its biosynthetic origin from mevalonate pathways .

Properties

CAS No.

98941-76-5

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H44O6/c1-25(2,35)12-11-22(33)30(8,36)23-20(32)16-29(7)21-10-9-17-18(15-19(31)24(34)26(17,3)4)27(21,5)13-14-28(23,29)6/h9,11-12,15,18,20-21,23,31-32,35-36H,10,13-14,16H2,1-8H3/b12-11+/t18-,20-,21-,23+,27+,28-,29+,30+/m1/s1

InChI Key

PTCAIPUXGKZZBJ-CTYMYLBISA-N

SMILES

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]([C@@H](C[C@]3([C@@H]1CC=C4[C@H]2C=C(C(=O)C4(C)C)O)C)O)[C@](C)(C(=O)/C=C/C(C)(C)O)O)C

Canonical SMILES

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Natural Sources :

  • Identified in Physalis angulata (camapu) ethanolic and aqueous extracts, where it is tentatively classified among 43 unique metabolites .
  • Detected in Gentianae Macrophyllae Radix (a multi-origin herb) via UPLC-Orbitrap-MS and HPLC-DAD analyses, highlighting its presence in traditional medicinal plants .

Bioactivities :

  • Exhibits significant upregulation (fold change = 8.9384) in probiotic-induced bioconversion studies targeting diabetes and obesity, suggesting a role in modulating metabolic pathways .

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparison with Cucurbitacins and Triterpenoids

The absence of an oxygen moiety at position 11 distinguishes 11-Deoxocucurbitacin I from other cucurbitacins (e.g., cucurbitacin B or E). This structural modification may influence solubility, receptor binding, and metabolic stability.

Table 1: Structural and Analytical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Key Functional Groups
11-Deoxocucurbitacin I C₃₀H₄₄O₆ 499.30665 Physalis angulata, Gentianae Macrophyllae Radix Tetracyclic triterpenoid, hydroxyl groups
Cucurbitacin B C₃₂H₄₆O₈ 558.70 Cucurbitaceae plants Epoxide, ketone groups
Asiatic acid C₃₀H₄₈O₅ 488.70 Centella asiatica Pentacyclic triterpenoid, carboxylic acid
Sericic acid C₃₀H₄₈O₆ 504.70 Gentianae Macrophyllae Radix Hydroxyl and carboxyl groups

Key Observations :

  • Carbon Skeleton : Unlike asiatic acid (pentacyclic), 11-Deoxocucurbitacin I retains the tetracyclic framework common to cucurbitacins, which is critical for interactions with sterol-binding proteins .

Functional Comparison in Bioactivity

Table 2: Bioactivity Profiles

Compound Antidiabetic Activity Cytotoxic Potential Antioxidant Properties
11-Deoxocucurbitacin I High fold change (8.9384) in glucose metabolism modulation Not explicitly reported, but cucurbitacins are cytotoxic Likely moderate (phenolic acid-rich extracts enhance antioxidant capacity )
Asiatic acid Fold change = 3.8478 ; known for antidiabetic effects via AMPK activation Low cytotoxicity Strong antioxidant via ROS scavenging
Piquerol A (sesquiterpene) Insecticidal properties High cytotoxicity in cell cultures Low stability in natural extracts

Key Observations :

  • Antidiabetic Potency : 11-Deoxocucurbitacin I shows stronger upregulation than asiatic acid, suggesting superior efficacy in modulating glucose-related pathways .
  • Further studies are needed to confirm this.

Natural Abundance and Extraction Efficiency

Table 3: Occurrence in Plant Extracts

Plant Source 11-Deoxocucurbitacin I Abundance Competing Compounds Identified
Physalis angulata 15% of unique metabolites Myristicin, synapic acid I
Gentianae Macrophyllae Radix Detected in multi-origin samples Apigenin, sericic acid

Key Observations :

  • Co-occurrence with synapic acid I (an antioxidant) and myristicin (a psychoactive compound) in Physalis angulata suggests synergistic or additive bioactivities .
  • In Gentianae Macrophyllae Radix, 11-Deoxocucurbitacin I is extracted alongside flavonoids (e.g., apigenin), which may enhance its stability or bioavailability .

Q & A

Q. How should researchers document experimental protocols for reproducibility?

  • Methodological Answer : Adhere to the ARRIVE guidelines for in vivo studies or MIAME standards for omics data. Include raw data (e.g., chromatograms, gel images) in supplementary materials, and describe statistical methods (e.g., ANOVA models, p-value thresholds). Use electronic lab notebooks (ELNs) for real-time data logging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxocucurbitacin I
Reactant of Route 2
11-Deoxocucurbitacin I

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